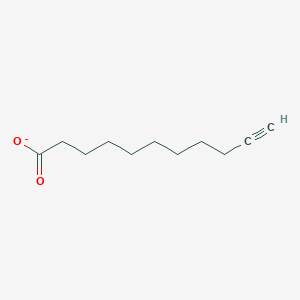
10-Undecynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Undecynoate is an organic compound with the molecular formula C11H17O2 It is a derivative of undecylenic acid, featuring a terminal alkyne group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 10-Undecynoate can be synthesized through several methods. One common approach involves the esterification of 10-undecynoic acid with methanol or other alcohols in the presence of acid catalysts. The reaction typically requires refluxing the mixture to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of ethyl 10-undecenoate using catalysts such as copper-deposited vanadium pentoxide. This method is efficient and allows for the conversion of plant oils to fine chemicals .
Analyse Des Réactions Chimiques
Types of Reactions: 10-Undecynoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carboxylic acids or ketones.
Reduction: Hydrogenation of the alkyne group can yield alkanes or alkenes.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon or Lindlar’s catalyst.
Substitution: Nucleophiles such as sodium azide or organolithium reagents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
10-Undecynoate has several applications in scientific research:
Organic Chemistry: Used as a building block for the synthesis of complex molecules.
Materials Science: Employed in the production of renewable polyesters and other polymers.
Fragrance Chemistry: Utilized as a precursor for fragrance compounds due to its fruity aroma.
Biolubricants: Investigated for its potential as an additive in biolubricants to enhance antiwear and antioxidant properties.
Mécanisme D'action
The mechanism of action of 10-undecynoate involves its ability to participate in various chemical reactions due to the presence of the alkyne group. This group can undergo addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
10-Undecenoic Acid: An unsaturated fatty acid with a terminal double bond, used in the treatment of skin problems.
Methyl 10-Undecenoate: An ester derivative used in the synthesis of renewable polyesters.
Uniqueness: 10-Undecynoate is unique due to its terminal alkyne group, which imparts distinct reactivity compared to similar compounds with double bonds. This makes it particularly useful in click chemistry and other applications requiring specific functional group transformations.
Propriétés
Formule moléculaire |
C11H17O2- |
|---|---|
Poids moléculaire |
181.25 g/mol |
Nom IUPAC |
undec-10-ynoate |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h1H,3-10H2,(H,12,13)/p-1 |
Clé InChI |
OAOUTNMJEFWJPO-UHFFFAOYSA-M |
SMILES canonique |
C#CCCCCCCCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-3-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B13358917.png)
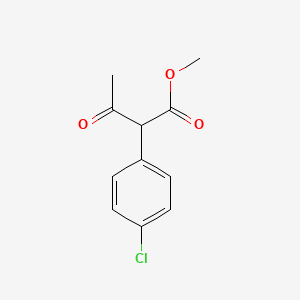
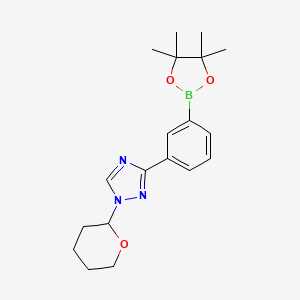
![2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B13358933.png)
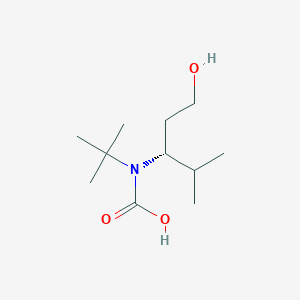
![2-Oxo-2-[(propan-2-yl)amino]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13358941.png)
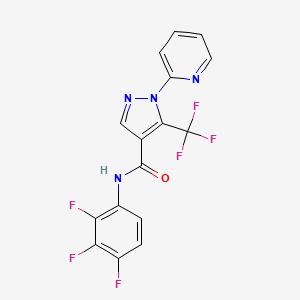
![6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358968.png)
![3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13358972.png)

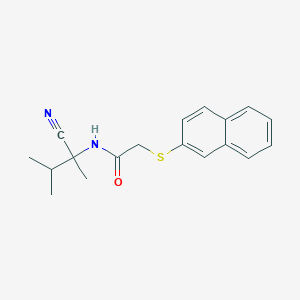
![6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358988.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B13358989.png)

